molecular formula C8H15NO2 B13998718 N-cyclohexyl-N-hydroxyacetamide CAS No. 61077-20-1

N-cyclohexyl-N-hydroxyacetamide

Katalognummer: B13998718
CAS-Nummer: 61077-20-1
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: IFABDGRTJZLSBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N-hydroxyacetamide is an organic compound with the molecular formula C8H15NO2. It is known for its unique chemical structure, which includes a cyclohexyl group attached to a hydroxyacetamide moiety. This compound has garnered attention in various fields of research due to its potential biological activity and applications in different scientific domains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-hydroxyacetamide typically involves the reaction of cyclohexylamine with acetic anhydride, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-N-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted acetamides, amines, and other derivatives that retain the cyclohexyl group. These products are often used as intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N-hydroxyacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-cyclohexyl-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action may include modulation of oxidative stress and inhibition of specific biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-cyclohexyl-N-hydroxyacetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. Its cyclohexyl group provides steric hindrance, affecting its interaction with other molecules and its overall stability .

Eigenschaften

CAS-Nummer

61077-20-1

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

N-cyclohexyl-N-hydroxyacetamide

InChI

InChI=1S/C8H15NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h8,11H,2-6H2,1H3

InChI-Schlüssel

IFABDGRTJZLSBR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.